3-iodo-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXXVNWIXWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311383 | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-86-0 | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 5 Methoxy 1h Indole and Its Precursors
Classical and Contemporary Approaches to the Indole (B1671886) Nucleus
The construction of the indole scaffold, particularly with substituents on the benzene (B151609) ring like the methoxy (B1213986) group, has been a central theme in heterocyclic chemistry. Various synthetic strategies have been developed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.
Fischer Indole Synthesis and its Adaptations for Methoxyindoles
One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. nih.gov This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). nih.govresearchgate.net
The mechanism proceeds through several key steps:
Formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.
Tautomerization of the hydrazone to its enamine form.
A researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a new C-C bond.
Rearomatization of the benzene ring.
Intramolecular cyclization to form an indoline (B122111) intermediate.
Elimination of ammonia (B1221849) to yield the final aromatic indole. researchgate.net
For the synthesis of methoxyindoles, a methoxy-substituted phenylhydrazine is used as the starting material. For example, the reaction of 4-methoxyphenylhydrazine with a suitable ketone or aldehyde under acidic conditions (using catalysts like HCl, H₂SO₄, or Lewis acids such as ZnCl₂) yields a 5-methoxyindole (B15748) derivative. nih.gov However, the position of the methoxy group can significantly influence the reaction's outcome. Studies on 2-methoxyphenylhydrazones have shown that under certain conditions, such as with HCl/EtOH, abnormal products can form where cyclization occurs with displacement of the methoxy group, leading to chlorinated indoles alongside the expected 7-methoxyindole (B1360046). nih.gov This highlights the need for careful selection of catalysts and reaction conditions when adapting the Fischer synthesis for specific methoxyindole isomers.
| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Reference |
| 4-Methoxyphenylhydrazine | Pyruvic acid | Polyphosphoric acid | 5-Methoxyindole-2-carboxylic acid | nih.gov |
| 2-Methoxyphenylhydrazone of ethyl pyruvate (B1213749) | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate & Ethyl 6-chloroindole-2-carboxylate | nih.gov | |
| 2-Methoxyphenylhydrazone of ethyl pyruvate | ZnCl₂/AcOH | Ethyl 5-chloroindole (B142107) (main) | nih.gov |
Reissert Indole Synthesis Variants
The Reissert indole synthesis provides an alternative route to the indole nucleus, starting from an ortho-nitrotoluene derivative and diethyl oxalate (B1200264). researchgate.net The classical sequence involves two main transformations:
Base-catalyzed condensation of the ortho-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. Potassium ethoxide is often a more effective base than sodium ethoxide for this step. researchgate.net
Reductive cyclization of the pyruvate intermediate, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to yield an indole-2-carboxylic acid. researchgate.netacsgcipr.org This acid can then be decarboxylated upon heating to give the parent indole. acsgcipr.org
This methodology can be adapted for the synthesis of methoxyindoles. For instance, 5,7-dimethoxyindole has been successfully synthesized in five steps utilizing the Reissert methodology. rsc.org The synthesis would begin with a correspondingly substituted nitrotoluene, such as 4-methoxy-2-nitrotoluene, to ultimately yield 5-methoxy-1H-indole after the cyclization and decarboxylation sequence.
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
A more contemporary and highly versatile method for constructing substituted indoles is the Larock indole synthesis. This powerful reaction involves the palladium-catalyzed heteroannulation of an ortho-haloaniline (typically an ortho-iodoaniline) with a disubstituted alkyne. acs.orgnih.gov The reaction is generally carried out in the presence of a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like LiCl. acs.org
The catalytic cycle is believed to involve:
Reduction of Pd(II) to the active Pd(0) species.
Oxidative addition of the ortho-iodoaniline to the Pd(0) center.
Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.
Intramolecular attack of the aniline (B41778) nitrogen onto the newly formed vinylic palladium intermediate.
Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. acs.org
This method is particularly valuable for creating polysubstituted indoles with high regioselectivity. To synthesize the 5-methoxyindole precursor, one would employ a 2-iodo-4-methoxyaniline as the starting material, which would then be coupled with a suitable alkyne. The choice of alkyne determines the substituents at the C2 and C3 positions of the resulting indole. The use of electron-donating phosphine (B1218219) ligands can facilitate the reaction with less reactive ortho-bromoanilines. www.gov.uk
| Aryl Halide | Alkyne | Catalyst System | Product Type | Reference |
| o-Iodoaniline | Disubstituted alkyne | Pd(OAc)₂ / K₂CO₃ / LiCl | 2,3-Disubstituted indole | acs.org |
| o-Bromoaniline | Serine-derived alkyne | Pd(0) / P(tBu)₃ | Unnatural Tryptophans | www.gov.uk |
| o-Iodoaniline | Internal alkyne | Ni(dppp)Cl₂ / Et₃N | Substituted indole | rsc.org |
Bartoli Indole Synthesis and Related Strategies
The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. scispace.comresearchgate.net A key feature of this reaction is the requirement for a substituent at the ortho-position to the nitro group; the reaction often fails or gives low yields without it. mdpi.com The steric bulk of this ortho group can assist the key researchgate.netresearchgate.net-sigmatropic rearrangement step, leading to higher yields. scispace.com
The reaction mechanism involves:
Initial addition of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate.
Reaction of the nitrosoarene with a second equivalent of the Grignard reagent.
A researchgate.netresearchgate.net-sigmatropic rearrangement.
Cyclization and subsequent aromatization upon acidic workup to form the indole ring. mdpi.com
While classically used for 7-substituted indoles, modifications can provide access to other substitution patterns. For the synthesis of a 5-methoxyindole precursor, a starting material like 1-methoxy-2-methyl-3-nitrobenzene could potentially be used, although the regiochemical outcome would need careful consideration. A powerful extension of this methodology uses an ortho-bromine as a directing group, which can later be removed via radical reduction, effectively allowing the synthesis of 7-unsubstituted indoles.
Regioselective Functionalization Approaches
Once the 5-methoxy-1H-indole nucleus is synthesized, the final step is the introduction of an iodine atom. The electronic properties of the indole ring dictate the position of this functionalization.
Direct Iodination at the C3 Position
The indole ring is an electron-rich aromatic system, and the position most susceptible to electrophilic attack is the C3 position of the pyrrole (B145914) ring. mdpi.com The presence of the electron-donating methoxy group at the C5 position further activates the entire ring system towards electrophilic substitution, making the direct iodination at C3 a facile and high-yielding process.
This transformation is typically achieved using mild electrophilic iodinating agents. nih.gov A variety of reagents and conditions have been developed for this purpose. Molecular iodine (I₂) itself can be used, often in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). acsgcipr.org Other common and highly effective reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). acsgcipr.orgmdpi.com The reaction is generally regioselective for the C3 position, provided it is unsubstituted. If the C3 position is blocked, substitution may occur at other positions, such as C2.
| Substrate | Iodinating Reagent/System | Conditions | Product | Reference |
| Indole | Iodine Monochloride (ICl) / Celite® | Dichloromethane (B109758) | 3-Iodoindole | mdpi.com |
| Indole | N-Iodosuccinimide (NIS) | Various solvents | 3-Iodoindole | nih.govacsgcipr.org |
| Quinolines | I₂ / K₂S₂O₈ | H₂O/DCE | C3-Iodoquinolines | researchgate.net |
| (Hetero)arenes | I₂ / Silver Mesylate | Dichloromethane | Iodoarenes | nih.gov |
The high nucleophilicity of the C3 position in 5-methoxy-1H-indole ensures that these electrophilic iodination reactions proceed with excellent regioselectivity to afford the target compound, 3-iodo-5-methoxy-1H-indole.
Influence of the Methoxy Group on Regioselectivity
The indole ring is an electron-rich heterocyclic system, making it highly reactive towards electrophiles. The position of electrophilic attack is heavily influenced by the substituents on the ring. The methoxy group (-OCH₃) at the C5 position is a strong electron-donating group due to its resonance effect. This donation of electron density further activates the indole nucleus, making it more nucleophilic.
Catalyst Systems and Reaction Conditions for C3-Iodination
The C3-iodination of 5-methoxyindole is an electrophilic substitution reaction that can be achieved using various iodinating agents and catalyst systems. Given the high nucleophilicity of the 5-methoxyindole substrate, the reaction often proceeds under mild conditions.
Commonly used iodinating reagents include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The reactions are typically catalyzed by mild Lewis or Brønsted acids, although in some cases, the reaction can proceed without a catalyst due to the activated nature of the substrate. Molecular iodine itself can serve as a catalyst in some C3-functionalization reactions of indoles acs.org. The choice of solvent is also crucial, with common options including dichloromethane (DCM), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF).
Below is a table summarizing typical reaction conditions for the C3-iodination of activated indoles.
| Iodinating Agent | Catalyst/Activator | Solvent | Temperature | Typical Reaction Time |
| N-Iodosuccinimide (NIS) | Acetonitrile (as solvent and mild activator) | Acetonitrile | Room Temperature | 1-4 hours |
| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Dichloromethane/Methanol | 0 °C to Room Temp | 2-6 hours |
| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Ethanol | Room Temperature | 1-3 hours |
Introduction of the Methoxy Group at the C5 Position
The synthesis of the precursor, 5-methoxyindole, is a critical first step. The regiochemistry of the final product is determined at this stage by the choice of starting materials and synthetic route.
Strategies for 5-Methoxyindole Precursors
Several classic and modern synthetic methods can be employed to prepare 5-methoxyindole. Among the most widely used are the Fischer, Bischler, and Hemetsberger indole syntheses chim.it.
Fischer Indole Synthesis : This is arguably the most common method. It involves the reaction of p-methoxyphenylhydrazine (or its hydrochloride salt) with a suitable aldehyde or ketone (e.g., pyruvic acid or acetaldehyde) under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a eurekaselect.comeurekaselect.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
Dehydrogenation of 5-Methoxyindoline : Another approach involves the dehydrogenation of 5-methoxyindoline. This can be accomplished by heating the indoline derivative in the presence of a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like mesitylene, often yielding 5-methoxyindole in high purity prepchem.com.
From 5-Bromoindole (B119039) : 5-methoxyindole can also be prepared from 5-bromoindole via a nucleophilic aromatic substitution reaction. This involves treating 5-bromoindole with sodium methoxide (B1231860) in the presence of a copper catalyst system google.com.
Control of Regiochemistry in Methoxyindole Synthesis
The control of regiochemistry—ensuring the methoxy group is specifically at the C5 position—is fundamentally dependent on the substitution pattern of the starting materials.
In the context of the Fischer indole synthesis, the position of the methoxy group on the final indole product is directly determined by its position on the initial phenylhydrazine. To synthesize 5-methoxyindole, one must start with 4-methoxyphenylhydrazine (p-anisidine-derived hydrazine). If, for example, 2-methoxyphenylhydrazine or 3-methoxyphenylhydrazine were used, the reaction would yield 7-methoxyindole or a mixture of 4-methoxyindole (B31235) and 6-methoxyindole, respectively. Therefore, the regiochemical outcome is controlled from the outset by the selection of the appropriately substituted precursor. This principle allows for the predictable synthesis of specifically substituted indoles chim.it.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles to reduce environmental impact. eurekaselect.combeilstein-journals.org These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Strategies relevant to the synthesis of this compound include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation tandfonline.comtandfonline.com.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity nih.govresearchgate.net.
This technology can be applied to various steps in the synthesis of this compound. For instance, the Fischer indole synthesis to create the 5-methoxyindole precursor can be accelerated under microwave conditions. Similarly, the subsequent C3-iodination step can be performed efficiently using microwave heating, often under solvent-free conditions, which further enhances the green credentials of the process.
The table below compares conventional and microwave-assisted methods for indole synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to days | Seconds to minutes researchgate.netactascientific.com |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) |
| Product Yield | Moderate to good | Often higher than conventional methods nih.gov |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |
| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or in green solvents tandfonline.com |
The application of microwave technology represents a significant step towards more sustainable and efficient chemical manufacturing processes for valuable indole derivatives eurekaselect.comtandfonline.com.
Catalyst-Free and Environmentally Benign Methods
The development of synthetic methods that avoid the use of catalysts and operate under environmentally friendly conditions is a significant goal in modern chemistry. For the synthesis of indole derivatives, including precursors to this compound, several catalyst-free and green approaches have been investigated. These methods often utilize alternative energy sources like microwave irradiation or unconventional reaction media such as water to promote reactions, reducing reliance on hazardous reagents and simplifying purification processes. researchgate.netresearchgate.net
One notable approach involves the microwave-assisted synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones without any catalyst or solvent. researchgate.net This method offers significant advantages in terms of simplicity and drastically reduced reaction times, often completing within 5 to 10 minutes. researchgate.net While not directly producing this compound, this demonstrates the feasibility of catalyst- and solvent-free conditions for complex indole constructions, which can be adapted for precursors.
Another green strategy is the use of "on-water" synthesis. Performing reactions in water, despite the often poor solubility of organic reactants, can lead to unexpected reactivity and rate enhancements. For instance, the synthesis of 3-alkenyl oxindoles has been successfully achieved by reacting oxindole (B195798) and various aldehydes on water under catalyst-free conditions. researchgate.net This highlights water's potential as a sustainable medium for indole functionalization.
Furthermore, the use of hypervalent iodine(III) reagents presents an environmentally benign pathway for various oxidative transformations. epa.gov Recyclable hypervalent iodine reagents have been developed that can be used in a range of organic solvents, and even in water, to achieve clean oxidation of alcohols, a common step in the synthesis of complex molecules. epa.gov The direct iodination of indoles, a key step for forming the target molecule, can also be approached with greener methods, minimizing waste and avoiding toxic heavy metals.
| Method | Key Features | Potential Application |
| Microwave-Assisted Synthesis | Catalyst-free, Solvent-free, Rapid reaction times (5-10 min) researchgate.net | Synthesis of complex indole precursors |
| On-Water Synthesis | Catalyst-free, Use of water as a green solvent researchgate.net | Functionalization of the indole core |
| Hypervalent Iodine Reagents | Recyclable reagents, Can be used in water epa.gov | Environmentally friendly oxidation and iodination steps |
Application of Ionic Liquids and Other Green Solvents
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including the synthesis of indoles. researchgate.netrsc.org Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.
In the context of indole synthesis, Brønsted acidic ionic liquids have been effectively employed in the Fischer indole synthesis, a cornerstone method for constructing the indole nucleus. researchgate.nettandfonline.comrsc.org These ILs can act as both the solvent and the catalyst, facilitating the reaction under mild conditions and often allowing for easy recovery and reuse of the reaction medium. researchgate.nettandfonline.com For example, SO3H-functionalized ionic liquids have been designed and successfully used as catalysts for one-pot Fischer indole synthesis in water, achieving high yields for various indole products. rsc.org This approach combines the benefits of ionic liquids with the ultimate green solvent, water.
The choice of ionic liquid can be tailored to the specific requirements of the reaction. Imidazolium-based ionic liquids, for instance, have been developed for the efficient extraction of indole from industrial sources like wash oil, showcasing their utility in separation and purification processes which are integral parts of a green synthetic workflow. rsc.org Novel biodegradable protonic ionic liquids have also been developed, further enhancing the environmental credentials of these methods. tandfonline.com
| Ionic Liquid Type | Application in Indole Synthesis | Advantages |
| Brønsted Acidic ILs | Fischer Indole Synthesis (Catalyst and Solvent) researchgate.nettandfonline.com | Reusable, mild conditions, high yields researchgate.net |
| SO3H-functionalized ILs | Fischer Indole Synthesis in Water rsc.org | High activity, use of water as co-solvent rsc.org |
| Imidazolium-based ILs | Extraction and Separation of Indole rsc.org | High extraction efficiency, recyclable rsc.org |
| Biodegradable Protonic ILs | Fischer Indole Synthesis tandfonline.com | Eco-friendly, regenerable, high yields tandfonline.com |
Multicomponent Reactions for Indole Construction and Functionalization
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity, making it highly desirable for building libraries of functionalized molecules. acs.orgmdpi.com
Several MCRs have been developed for the synthesis of functionalized indoles, including those bearing a halogen at the C3 position. A notable example is a consecutive four-component reaction that generates 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. beilstein-journals.orgnih.gov This one-pot process involves a sequence of a copper-free alkynylation, base-catalyzed cyclization to form the indole ring, electrophilic iodination at the C3 position with NIS, and finally, N-alkylation. beilstein-journals.orgnih.gov This strategy provides a direct and efficient route to diversely substituted 3-iodoindoles.
The versatility of MCRs in indole chemistry is further demonstrated by the synthesis of complex heterocyclic systems. For example, a one-pot approach for the synthesis of furan-2(5H)-one derivatives containing indole fragments has been developed through the telescoped multicomponent reaction of an indole, a glyoxal, and Meldrum's acid. mdpi.com Such strategies showcase the potential for rapidly accessing complex molecular architectures based on the indole scaffold.
| MCR Strategy | Components | Product | Key Features |
| Four-Component Iodination | ortho-haloaniline, terminal alkyne, N-iodosuccinimide, alkyl halide | 1,2,3-trisubstituted 3-iodoindoles beilstein-journals.orgnih.gov | One-pot, copper-free, diversity-oriented beilstein-journals.orgnih.gov |
| Three-Component Furanone Synthesis | Indole, glyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-furan-2(5H)-one mdpi.com | One-pot, atom economical, simple isolation mdpi.com |
Protecting Group Strategies in the Synthesis of this compound Derivatives
The indole nitrogen is susceptible to reaction under various conditions, including electrophilic iodination. Therefore, the use of a protecting group for the indole nitrogen is often a crucial aspect of the synthesis of C3-functionalized indoles like this compound. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable at a later stage.
A variety of N-protecting groups have been employed in indole synthesis. The p-methoxybenzyl (PMB) group is one such example. clockss.org However, its removal can sometimes require harsh conditions. clockss.org A more versatile strategy involves the use of the 2-phenylsulfonylethyl group. This group is stable under various synthetic conditions but can be readily removed from the indole nitrogen under basic conditions through a reverse Michael reaction. researchgate.net This mild deprotection protocol makes it a useful protecting group for the synthesis of N-unsubstituted indoles. researchgate.net
Computational studies have shown that the nature of the N-protecting group (electron-donating vs. electron-withdrawing) can significantly influence the reaction pathways in gold-catalyzed annulations of alkynyl indoles. rsc.org This highlights the importance of selecting an appropriate protecting group not just for stability and removal, but also for directing the outcome of subsequent reactions.
The table below summarizes some protecting groups used in indole synthesis and their typical deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| p-Methoxybenzyl | PMB | Trifluoroacetic acid (TFA) or DDQ clockss.org | clockss.org |
| 2-Phenylsulfonylethyl | - | Sodium hydride or DBN (basic conditions) researchgate.net | researchgate.net |
| Benzenesulfonyl | Bs | Basic conditions | researchgate.net |
Chemical Reactivity and Derivatization of 3 Iodo 5 Methoxy 1h Indole
Cross-Coupling Reactions at the C3-Iodo Position
The C3-iodo substituent of 3-iodo-5-methoxy-1H-indole is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of the C-I bond is greater than that of corresponding C-Br or C-Cl bonds, making 3-iodoindoles highly effective substrates for these transformations.
Suzuki-Miyaura Coupling for C3-Arylation/Alkenylation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction provides a direct route to C3-arylated or C3-alkenylated indoles.
The reaction of 5-methoxy-3-iodoindole with various arylboronic acids has been shown to proceed efficiently. For instance, coupling with 4-dimethylaminobenzeneboronic acid using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in a DME/water solvent system affords the corresponding 3-aryl indole (B1671886) in good yield mdpi.com. The choice of base and reaction conditions can be crucial; for example, strong bases like Ba(OH)₂ may cause cleavage of protecting groups if present on the indole nitrogen, whereas milder bases such as Na₂CO₃ lead to a cleaner reaction mdpi.com. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and vinyl groups at the C3 position, making it a cornerstone in the synthesis of complex indole derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindole Derivatives This table is representative of typical Suzuki-Miyaura reaction conditions and outcomes for 3-iodoindole substrates.
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |
| 5-Methoxy-3-iodoindole | 4-Dimethylaminophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Methoxy-3-(4-dimethylaminophenyl)indole | 79% mdpi.com |
| N-Ts-5-bromo-3-iodoindole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | N-Ts-5-bromo-3-(3-methoxyphenyl)indole | 94% mdpi.com |
| 3-Iodoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-Phenylindole | High |
Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, is a highly effective method for introducing alkynyl moieties at the C3 position of the indole ring. 3-Iodoindoles are excellent substrates for this transformation, reacting under mild conditions to produce 3-alkynylindoles in high yields mdpi.comacs.org.
Studies have demonstrated that this compound and its N-protected analogues readily couple with a variety of terminal alkynes. The reaction is typically carried out using a catalyst system such as PdCl₂(PPh₃)₂/CuI in the presence of a base like triethylamine (Et₃N) in a solvent such as DMF mdpi.com. This methodology has been used to synthesize a broad range of 3-alkynyl indoles, which are valuable precursors for more complex heterocyclic structures and are structurally related to bioactive compounds like serotonin (B10506) mdpi.com.
Stille and Heck Coupling Reactions
In addition to Suzuki and Sonogashira reactions, the C3-iodo bond of the indole scaffold can participate in other palladium-catalyzed cross-couplings, including Stille and Heck reactions acs.orgchemrxiv.org.
The Stille coupling involves the reaction of the organohalide with an organotin compound. It is known for its tolerance of a wide variety of functional groups on both coupling partners chemrxiv.org. This allows for the synthesis of complex, highly functionalized indole derivatives.
The Heck reaction couples the organohalide with an alkene to form a substituted alkene. The reaction of 3-iodoindoles with various alkenes proceeds smoothly to yield C3-alkenylated products acs.org. This provides a complementary method to the Suzuki-Miyaura coupling for introducing vinyl groups onto the indole core. Both Stille and Heck couplings expand the synthetic utility of this compound as a building block for diverse molecular architectures chemrxiv.orgnih.gov.
Mechanism and Scope of Palladium-Catalyzed Cross-Couplings
The mechanisms of these palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, and Heck) are generally understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple rsc.orgchim.itnih.gov. The cycle can be broken down into three fundamental steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., this compound), cleaving the carbon-iodine bond and oxidizing the palladium center from Pd(0) to Pd(II). This forms a square planar organopalladium(II) halide intermediate chim.itnih.gov.
Transmetalation (for Suzuki, Sonogashira, Stille) : The organic group from the nucleophilic coupling partner (organoboron, organocopper/alkyne, or organotin) is transferred to the palladium(II) center, displacing the halide. This step assembles both organic fragments on the same palladium atom chim.it. In the Heck reaction, this step is replaced by the migratory insertion of the alkene into the Pd-C bond nih.gov.
Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and the final product. This step reduces the palladium from Pd(II) back to its Pd(0) oxidation state, regenerating the active catalyst, which can then re-enter the catalytic cycle chim.itnih.gov.
The broad scope of these reactions is due to their tolerance of a wide range of functional groups and the relatively mild conditions under which they can be performed, making them powerful tools in modern organic synthesis chim.it.
C-H Functionalization Strategies from this compound or its Derivatives
While the C3-iodo group provides a primary site for functionalization, advanced synthetic strategies can leverage this position to direct subsequent modifications at otherwise unreactive C-H bonds on the indole ring. This typically involves a two-step process: first, the C3-iodo group is converted into a directing group (DG) via one of the cross-coupling reactions described above. Second, this directing group is used to achieve regioselective C-H activation and functionalization at another position on the indole scaffold.
Directed C-H Activation and Functionalization
Transition metal-catalyzed, directing group-assisted C-H activation has become a powerful tool for the selective functionalization of inert C-H bonds rsc.orgacs.org. In the context of indole chemistry, this strategy allows for precise modification of the benzenoid ring (C4–C7 positions) or the C2 position, which are typically less reactive than the C3 position in electrophilic substitutions rsc.orgnih.gov.
A common strategy involves installing a carbonyl-containing group (e.g., aldehyde, ketone, amide, or ester) at the C3 position. This group can then chelate to a transition metal catalyst (commonly palladium or rhodium) and direct the activation of a proximal C-H bond, typically at the C2 or C4 position, through the formation of a stable metallacyclic intermediate rsc.orgacs.org.
For example, a derivative of this compound could first undergo a carbonylative coupling or be converted to an amide. This C3-carboxamide can then act as a directing group. Depending on the catalyst system, functionalization can be directed to either the C2 or C4 position. Studies have shown that Rh(I)/Ag(I) co-catalysts can promote a 1,2-acyl migration followed by C4-functionalization, while Ir(III)/Ag(I) catalysts can subvert this migration to afford C2-functionalized products exclusively nih.gov. Similarly, a 3-formyl group on an N-unprotected indole has been shown to direct Pd(II)-catalyzed C4-arylation with aryl iodides rsc.orgacs.org.
Other directing groups installed at the N1 position, such as a phosphinoyl group, can selectively direct palladium-catalyzed C-H arylation to the C7 position, a previously challenging transformation researchgate.net. This highlights the modularity of the C-H activation approach: by starting with a versatile intermediate like this compound, one can access a wide range of regioselectively functionalized indole derivatives by judicious choice of a C3- or N1-directing group and the appropriate catalytic system.
Table 2: Directing Group Strategies for Regioselective Indole C-H Functionalization This table summarizes how different directing groups, which can be installed from a 3-iodoindole precursor, direct functionalization to specific positions on the indole ring.
| Directing Group Position | Directing Group Type | Target C-H Position | Metal Catalyst | Reaction Type |
| C3 | Formyl (-CHO) | C4 | Pd(II) | Arylation rsc.orgacs.org |
| C3 | Acetyl (-COCH₃) | C4 (with migration) | Pd(II) | Arylation rsc.orgacs.org |
| C3 | Carboxamide (-CONR₂) | C2 or C4 | Ir(III) or Rh(I) | Carbene Insertion nih.gov |
| N1 | Phosphinoyl (-P(O)R₂) | C7 | Pd(II) | Arylation researchgate.net |
| N1 | Pyridyl / Pyrimidyl | C2 | Rh(III) | Alkenylation/Alkylation |
Metal-Free C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis for its atom economy and ability to streamline synthetic routes. For this compound, several C-H bonds are available for potential metal-free functionalization at the C2, C4, C6, and C7 positions. The indole nucleus is electron-rich, making it susceptible to electrophilic attack, which is a common pathway for many C-H functionalization reactions.
While transition-metal-catalyzed methods for indole C-H functionalization are well-documented, metal-free alternatives are gaining prominence due to their reduced cost and environmental impact. researchgate.net These methods often employ strong oxidants, radical initiators, or highly reactive reagents to activate the C-H bond.
C2-Position : The C2 position is the most nucleophilic carbon on the indole ring after the C3 position (which is blocked by the iodo group). Metal-free oxidative coupling reactions could potentially introduce aryl, alkyl, or other functional groups at this site.
Benzene (B151609) Ring (C4, C6, C7) : The methoxy (B1213986) group at the C5 position is an activating, ortho-, para-directing group. Therefore, it would electronically favor electrophilic C-H functionalization at the C4 and C6 positions. Directing group strategies, although often metal-assisted, have inspired metal-free approaches that could potentially achieve site-selectivity on the benzene portion of the indole core. nih.gov For instance, boron-mediated C-H hydroxylation has been shown to be effective for synthesizing hydroxylated indoles under mild, metal-free conditions. nih.gov
Given the electronic properties of the indole ring, direct iodination, bromination, or nitration under metal-free conditions would also be expected to occur, likely at the C4 or C6 positions due to the influence of the C5-methoxy group.
Biocatalytic Approaches to C-H Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for C-H functionalization. nih.gov Enzymes, particularly from the cytochrome P450 superfamily, are renowned for their ability to hydroxylate unactivated C-H bonds with remarkable regio- and stereoselectivity. nih.gov These enzymatic reactions are complementary to synthetic approaches and can provide access to novel derivatives under mild, aqueous conditions. nih.gov
For a substrate like this compound, P450 enzymes could catalyze the hydroxylation of the aromatic C-H bonds. The specific site of hydroxylation would depend on the particular enzyme variant used, as protein engineering can be employed to tune the catalyst's selectivity. nih.gov
Potential biocatalytic transformations include:
Hydroxylation of the Benzene Ring : The C4, C6, and C7 positions are all potential targets for enzymatic hydroxylation. This late-stage functionalization is a powerful tool for generating derivatives with altered biological properties.
N-Demethylation/O-Demethylation : While the primary focus is on C-H bonds, some enzymes can also catalyze reactions at heteroatoms, including the demethylation of the methoxy group to produce the corresponding 5-hydroxy derivative.
The development of engineered heme proteins has also opened avenues for new-to-nature enzymatic reactions, such as intermolecular C-H amidation, which could potentially be applied to indole scaffolds. nih.gov
Reactivity of the Indole Nitrogen (N1) and Methoxy Group (C5)
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring (N1) is a key site for functionalization. The N-H bond is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic indolide anion. This anion readily reacts with various electrophiles in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. It is typically achieved by treating the indole with a base followed by an alkyl halide (e.g., methyl iodide, benzyl bromide). Studies on related 3-haloindoles have shown that N-alkylation proceeds in high yields. mdpi.com
N-Acylation: This involves the introduction of an acyl group (R-C=O) to the N1 position, forming an N-acylindole. This transformation is readily accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. More recently, chemoselective methods using thioesters as the acyl source have been developed. beilstein-journals.org While data for this compound is not available, the N-acylation of the closely related 5-iodo-1H-indole has been reported, proceeding in good yield. beilstein-journals.org These reactions are crucial for installing protecting groups or for synthesizing compounds with specific biological activities, such as anti-inflammatory agents. researchgate.net
The table below summarizes representative N-alkylation and N-acylation reactions based on procedures used for analogous indole substrates.
| Reaction Type | Electrophile | Base/Solvent | Product | Representative Yield |
|---|---|---|---|---|
| N-Butanoylation | Butanoyl Chloride | Pyridine | 1-Butanoyl-3-iodo-5-methoxy-1H-indole | ~67% (based on 5-iodo-1H-indole) beilstein-journals.org |
| N-Methylation | Methyl Iodide | NaH / DMF | 3-Iodo-5-methoxy-1-methyl-1H-indole | High (based on 3-halo-2-CF3-indoles) mdpi.com |
| N-Benzylation | Benzyl Bromide | K₂CO₃ / Acetonitrile (B52724) | 1-Benzyl-3-iodo-5-methoxy-1H-indole | High (based on 3-halo-2-CF3-indoles) mdpi.com |
| N-Tosylation | Tosyl Chloride | NaH / DMF | 3-Iodo-5-methoxy-1-tosyl-1H-indole | High (based on 3-halo-2-CF3-indoles) mdpi.com |
Transformations Involving the Methoxy Substituent
The C5-methoxy group is a relatively stable aryl methyl ether functionality. The most common and synthetically useful transformation for this group is O-demethylation to reveal the corresponding phenol (5-hydroxy-3-iodo-1H-indole). This reaction significantly alters the polarity and hydrogen-bonding capability of the molecule, which can have profound effects on its biological activity.
Standard reagents for the cleavage of aryl methyl ethers are strong Lewis acids, with boron tribromide (BBr₃) being the most common and effective. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents capable of effecting this transformation include strong protic acids like HBr or certain nucleophilic agents like lithium iodide in pyridine. While this reaction has not been explicitly reported for this compound, it is a fundamental and predictable transformation in organic synthesis.
A potential demethylation reaction is shown below:
Substrate : this compound
Reagent : Boron tribromide (BBr₃)
Solvent : Dichloromethane (CH₂Cl₂)
Product : 5-Hydroxy-3-iodo-1H-indole
This transformation would provide a valuable synthetic intermediate for further derivatization at the C5-hydroxyl group, for example, through etherification or esterification reactions.
Mechanistic and Target Oriented Biological Investigations Non Clinical
Indole (B1671886) Scaffolds in Molecular Recognition and Biological Interactions
The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a prominent scaffold in a multitude of biologically active molecules, both natural and synthetic. nih.gov Its unique chemical properties and structural versatility make it a "privileged scaffold" in medicinal chemistry, capable of forming the basis for drugs with a wide array of therapeutic applications. nih.govchronobiologyinmedicine.org The biological activities of indole-containing compounds are a direct result of their molecular interactions with critical therapeutic targets such as receptors and enzymes. nih.gov
The indole structure is found in essential natural products like the amino acid tryptophan and neurohormones such as serotonin (B10506) and melatonin (B1676174). nih.gov This prevalence in biological systems underscores its importance in molecular recognition processes. The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, hydrophobic interactions, and cation-π interactions. These interactions are fundamental to the high-affinity binding of indole derivatives to a diverse range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. nih.gov The ability to easily modify the indole ring at multiple positions allows chemists to fine-tune the pharmacological profile of these molecules, enhancing their potency, selectivity, and drug-like properties. nih.govchronobiologyinmedicine.org
Receptor Binding Profiling of 3-Iodo-5-Methoxy-1H-Indole Derivatives
The specific substitutions on the indole ring of this compound—a methoxy (B1213986) group at position 5 and an iodine atom at position 3—are critical in defining its potential interactions with various receptors. Structure-activity relationship (SAR) studies of related compounds provide significant insights into its likely binding profile.
Interaction with Serotonin Receptors (e.g., 5-HT1A, 5-HT7)
The serotonergic system, with its numerous receptor subtypes, is a key target for indole-based compounds. The 5-methoxy group is a common feature in many high-affinity serotonin receptor ligands. For instance, derivatives of 5-methoxytryptamine (B125070) show significant affinity for multiple serotonin receptor subtypes. Halogenation of the indole ring is also a known strategy to modulate receptor affinity and selectivity. Studies on related compounds, such as 5-chloro-N,N-dimethyltryptamine, have shown strong affinity towards 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net
The 5-HT1A and 5-HT7 receptors, in particular, are highly co-expressed in brain regions implicated in mood and cognition and are important targets for neuropsychiatric drug development. nih.govnih.gov Ligands often exhibit cross-reactivity between these two receptors, and recent research has shown that they can form functional heterodimers, which influences their signaling pathways. nih.govnih.gov The structural features of this compound suggest it could interact with these receptors, although its specific affinity and selectivity profile would require direct experimental validation.
Table 1: Binding Affinities (Ki, nM) of Representative Indole Derivatives at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT7 |
|---|---|---|---|---|
| 5-HT (Serotonin) | 3 | 4.5 | 2.2 | 1.1 |
| 8-OH-DPAT | 0.8 | 1700 | 250 | 180 |
| 5-Carboxamidotryptamine | 1.3 | 21 | 1.3 | 4.5 |
| SB-269970 | >10000 | >10000 | >10000 | 1.0 |
This table presents data for well-characterized serotonin receptor ligands to illustrate typical affinity ranges. Data sourced from multiple studies. The affinity of this compound is not explicitly detailed in the provided sources.
Melatonin Receptor Affinity and Selectivity
The structural similarity of this compound to melatonin (N-acetyl-5-methoxytryptamine) strongly suggests potential interaction with melatonin receptors (MT1 and MT2). Structure-activity relationship studies have consistently demonstrated that the 5-methoxy group on the indole ring is a crucial component for high-affinity receptor binding. nih.gov Removing or relocating this group typically leads to a significant loss of affinity. nih.gov
Furthermore, the introduction of a halogen substituent on the indole ring can modulate binding affinity. While the iodine at the 3-position is a deviation from melatonin's 3-acylaminoethyl side chain, halogenation at other positions, such as C2, has been shown to enhance affinity. nih.gov The replacement of the 5-methoxy group with other substituents, including halogens, has been explored, with some studies indicating that halogen substituents can retain both affinity and intrinsic activity. nih.gov This suggests that the combination of a 5-methoxy group and an iodine atom could result in significant affinity for melatonin receptors.
Ligand-Receptor Interaction Studies
Molecular modeling and ligand-receptor interaction studies have illuminated the specific contacts that drive the binding of indole derivatives to their receptor targets. For melatonin receptors, the oxygen of the 5-methoxy group is postulated to form a critical hydrogen bond with a histidine residue in the transmembrane domain 5 (TM5) of the receptor, which is essential for receptor activation. nih.gov
In the context of serotonin receptors, the indole N-H group often acts as a hydrogen bond donor. The aromatic system of the indole ring engages in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine within the receptor's binding pocket. For 5-HT1A receptors, a key interaction involves a charge-reinforced hydrogen bond between a protonated nitrogen atom (typically in a side chain) and an aspartate residue (Asp3.32). mdpi.com The specific substitutions on a ligand like this compound would influence the orientation within the binding site, thereby determining its affinity and functional activity as an agonist, antagonist, or inverse agonist.
Modulation of Molecular Targets (e.g., Enzymes, Proteins)
Beyond receptors, indole scaffolds are integral to the design of inhibitors for various enzymes, where they can interact with active sites or allosteric sites to modulate catalytic activity.
Enzyme Inhibition Mechanisms (e.g., D-amino acid oxidase, Aldose Redductase)
D-amino acid oxidase (DAAO): DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a key co-agonist of the NMDA receptor in the brain. nih.govnih.gov Inhibition of DAAO is a therapeutic strategy aimed at increasing D-serine levels and enhancing NMDA receptor function. nih.gov DAAO inhibitors typically work by competing with the substrate for binding to the active site of the enzyme. Potent inhibitors often form strong interactions with key residues and the flavin adenine dinucleotide (FAD) cofactor within the catalytic pocket. While various chemical scaffolds have been developed as DAAO inhibitors, the potential for indole-based structures remains an area of investigation. nih.gov
Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway is overactivated, contributing to diabetic complications. Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. The indole scaffold has been successfully utilized to design potent ARIs. nih.gov These inhibitors function by occupying the enzyme's active site, often referred to as the "anion binding pocket," thereby preventing the substrate (glucose) from binding. The inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate complex. Structure-inhibition studies have shown that indole-based compounds can achieve high potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov
Table 2: Inhibition of Aldose Reductase by Representative Indole-Based Compounds
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Zopolrestat | Rat Lens AR | 25 |
| Indole-Derivative 3f | Human Recombinant AKR1B1 | 84 |
| Epalrestat | Rat Lens AR | 100 |
This table includes data for known aldose reductase inhibitors to provide context for the inhibitory potential of indole-based scaffolds. Data sourced from multiple studies. nih.gov The inhibitory activity of this compound is not specified in the provided sources.
Protein Kinase Inhibition
The indole scaffold is a foundational structure for the development of various protein kinase inhibitors. researchgate.net A derivative of the target compound, Ethyl 3-iodo-5-methoxy-1-methyl-1H-indole-2-carboxylate, has been utilized as a key intermediate in the synthesis of a library of substituted indolo[2,3-c]quinolin-6-ones. tandfonline.com These compounds were designed as isosteres of the marine alkaloid Lamellarin and were evaluated for their inhibitory activity against Haspin kinase, a serine/threonine kinase crucial for mitotic progression. tandfonline.com
Within this series, two compounds demonstrated highly potent and selective inhibition of Haspin kinase, with IC50 values of 1 nM and 2 nM. tandfonline.com These potent derivatives showed significant selectivity over a panel of ten other kinases, including the related DYRK1A and CLK1 kinases. tandfonline.com This highlights the utility of the this compound core as a scaffold for developing powerful and specific kinase inhibitors. Further structure-activity relationship (SAR) studies on azaindole derivatives have also indicated that the presence of a methoxy group can confer selectivity for kinases like DYRK1A. mdpi.com
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Indolo[2,3-c]quinolone Derivative 1 | Haspin | 1 | High selectivity over 10 other kinases (including DYRK1A, CLK1) |
| Indolo[2,3-c]quinolone Derivative 2 | Haspin | 2 | High selectivity over 10 other kinases (including DYRK1A, CLK1) |
Data sourced from a study on substituted indolo[2,3-c]quinolin-6-ones. tandfonline.com
DNA Topoisomerase and Histone Deacetylase (HDAC) Modulation
While indole derivatives are widely studied as anticancer agents that target key proteins like DNA topoisomerases, specific research detailing the direct modulation of DNA topoisomerase or histone deacetylase (HDAC) by this compound is not prominently available in the reviewed literature. researchgate.net General studies confirm that these enzymes are primary targets in the development of novel anticancer agents based on the indole scaffold, but direct inhibitory data for this specific compound is pending further investigation. researchgate.net
Structure-Activity Relationship (SAR) Studies of Substituted Indoles
SAR studies are crucial for optimizing the biological activity of the indole core by correlating its substitution patterns with interactions at biological targets. mdpi.com
Impact of C3-Iodo Substitution on Molecular Activity
The C3 position is the most common site for substitution in bioactive indole alkaloids. nih.gov The introduction of an iodine atom at this position, creating a 3-iodo-indole, serves as a critical synthetic handle. This iodo-substituent is instrumental in medicinal chemistry for generating molecular diversity through various cross-coupling reactions, such as the Suzuki coupling. mdpi.com For instance, 3-iodo-azaindole intermediates are pivotal in the synthesis of kinase inhibitors, where the iodine atom is replaced to build more complex and potent molecules. mdpi.com The synthesis of this compound-2-carbonitrile via electrophilic substitution exemplifies the use of the C3-iodo group as a reactive site for further functionalization, allowing for the construction of extensive compound libraries for biological screening. nih.gov
Influence of C5-Methoxy Group on Receptor Binding and Target Interactions
The methoxy group at the C5 position significantly influences the electronic properties and steric profile of the indole ring, thereby affecting its biological activity. chim.it Studies have shown that a C5-methoxy substituent on the indole scaffold is associated with the upregulation of Tumor Suppressor Genes (TSG). mdpi.com In the context of kinase inhibition, the C5-methoxy group can be a key determinant of target selectivity; its presence on an azaindole core has been shown to confer potent activity against DYRK1A, whereas its replacement with a hydroxyl group shifted activity towards c-Raf kinase. mdpi.com Furthermore, studies on various methoxyindoles have demonstrated that the position of the methoxy group is a critical factor in determining the molecule's interaction with receptors, such as the aryl hydrocarbon receptor (AhR). nih.gov The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, influencing the molecule's spatial arrangement and its binding orientation within a receptor pocket. mdpi.com
Role of Other Substituents on Indole Core in Biological Profiling
Halogenation : The presence of halogens like fluorine, chlorine, or bromine at the C5 or C7 positions of the indole ring can significantly affect cytotoxicity. mdpi.com
Aryl Groups : The introduction of an aryl group, particularly one substituted with bromine at the C3 or C5 position, has shown favorable results for tyrosine kinase (TK) inhibition. mdpi.com
Positional Isomerism : The specific placement of functional groups is critical. In a series of meridianin derivatives, bromo- or nitro-substitutions at the C6 or C7 positions of the indole nucleus led to potent DYRK1A and CLK1 inhibitors, while similar substitutions at the C4 or C5 positions were detrimental to activity. acs.org
Other Functional Groups : The addition of a carbonyl group at C2 (creating an oxindole) or a spiro-ring at C3 has been observed to increase cytotoxicity in cancer cells. mdpi.com
Cellular Pathway Modulation Studies (In Vitro)
The biological effects of this compound and its derivatives are ultimately realized through the modulation of cellular pathways. Based on the targets identified, several pathways are implicated.
The most potent Haspin kinase inhibitor derived from a this compound precursor exerted a significant antiproliferative effect on the osteosarcoma U-2 OS cell line. tandfonline.com As Haspin kinase is essential for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key step for ensuring proper chromosome alignment and segregation during cell division, its inhibition directly disrupts the mitotic pathway. This disruption can lead to mitotic errors and ultimately trigger cell death in rapidly dividing cancer cells.
Furthermore, studies on related methoxyindoles suggest potential modulation of other pathways. Methoxy-substituted indoles have been identified as modulators of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates genes involved in detoxification, cell cycle control, and differentiation. nih.gov Additionally, the observation that a C5-methoxy group on the indole scaffold is associated with the upregulation of Tumor Suppressor Genes (TSG) points to a direct modulation of cancer-related cellular pathways. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-iodo-5-methoxy-1H-indole. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
A typical study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and more reactive.
Calculations for substituted indoles show that the nature and position of substituents significantly influence the electronic properties. researchgate.netuni-greifswald.de For this compound, the electron-donating methoxy (B1213986) group at the 5-position and the electron-withdrawing, bulky iodo group at the 3-position would create a unique electronic profile. DFT calculations would precisely quantify the impact of these groups on the molecule's dipole moment, electrostatic potential map, and the distribution of electron density across the indole (B1671886) ring system.
Note: The values in this table are illustrative examples of what a DFT study would produce and are not based on published experimental or computational results.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like the indole ring, this analysis primarily focuses on the orientation of the methoxy group relative to the ring. While the indole core is planar, rotation around the C5-O bond of the methoxy group could lead to different stable conformations. Computational methods can map the potential energy surface of this rotation to identify the most stable conformer.
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal its dynamic behavior. These simulations provide insights into how the molecule interacts with its surroundings, its flexibility, and how it maintains its structure at a given temperature. Such studies are crucial for understanding how the molecule might behave in a biological system before binding to a target. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to structure-based drug design. In a typical docking study, the 3D structure of this compound would be placed into the binding site of a specific protein target. A scoring function then evaluates thousands of possible binding poses to identify the one with the most favorable interaction energy. derpharmachemica.comthesciencein.org
The results of a docking simulation would reveal:
Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-protein interaction.
Binding Pose: The specific 3D orientation of the ligand within the protein's active site.
Key Interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or halogen bonds (given the presence of iodine).
For instance, the methoxy group could act as a hydrogen bond acceptor, the indole N-H group as a hydrogen bond donor, and the planar indole ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The iodine atom at the 3-position is of particular interest as it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable binding interaction. |
| Hydrogen Bonds | Asp145, Lys88 | The indole N-H group donates a hydrogen bond to the backbone carbonyl of Asp145. The methoxy oxygen accepts a hydrogen bond from the side chain of Lys88. |
| Halogen Bond | Leu142 | The iodine atom forms a halogen bond with the backbone carbonyl oxygen of Leu142. |
| Hydrophobic Interactions | Val70, Ala85, Leu135 | The indole ring is situated in a hydrophobic pocket defined by these residues. |
Note: This table represents a hypothetical outcome to illustrate the data generated from a molecular docking study.
Prediction of Reactivity and Regioselectivity
Computational chemistry can be used to predict how a molecule will react and at which position (regioselectivity). For this compound, this involves analyzing its electronic structure to identify the most likely sites for electrophilic or nucleophilic attack.
Methods for predicting reactivity include:
Fukui Functions and Dual Descriptors: These are derived from DFT and help identify the most electrophilic and nucleophilic sites in a molecule.
Molecular Electrostatic Potential (MEP) Map: The MEP map visually shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For the indole ring, which is generally electron-rich, electrophilic substitution is a common reaction. The methoxy group at C5 further activates the benzene (B151609) portion of the ring, while the iodo group at C3 deactivates the pyrrole (B145914) ring slightly towards further electrophilic attack at that position. Computational models could predict whether an incoming electrophile would preferentially attack the C2, C4, C6, or C7 positions by calculating the activation energies for each potential reaction pathway. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory potency against an enzyme.
To build a QSAR model relevant to this compound, it would need to be included in a dataset of structurally similar indole derivatives with known biological activity. Molecular descriptors for each compound would be calculated, including:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to generate the model. A robust QSAR model could then be used to predict the activity of new, unsynthesized indole derivatives, guiding the design of more potent compounds. While general QSAR studies on indole derivatives exist, a specific model derived from a series including this compound would be necessary to make precise predictions for its analogues.
Advanced Analytical Methodologies in Research on 3 Iodo 5 Methoxy 1h Indole
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (Beyond Basic Identification)
Spectroscopy is the cornerstone of molecular characterization. For novel derivatives of 3-iodo-5-methoxy-1H-indole, advanced spectroscopic methods are employed to provide unambiguous structural data and insights into their electronic and solid-state properties.
Advanced NMR Spectroscopy (2D NMR, Solid-State NMR for structural insights)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary data, two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex indole (B1671886) derivatives.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the indole ring system.
HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton, especially when confirming the position of substituents on the indole core.
| Technique | Purpose | Information Gained for this compound Derivatives |
| COSY | Maps ¹H-¹H correlations | Confirms connectivity of protons on the benzene (B151609) and pyrrole (B145914) rings. |
| HSQC | Identifies direct ¹H-¹³C bonds | Unambiguously assigns carbon signals based on attached, known proton signals. |
| HMBC | Maps long-range ¹H-¹³C correlations (2-3 bonds) | Confirms placement of iodo, methoxy (B1213986), and other substituents by correlating protons to nearby quaternary carbons (e.g., C3, C3a, C5, C7a). |
Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR provides valuable information on polymorphism, molecular conformation, and intermolecular interactions within the crystal lattice. Given that iodine possesses a quadrupolar nucleus (¹²⁷I), specialized ssNMR techniques can probe the local environment around the iodine atom, offering insights into halogen bonding and other non-covalent interactions that dictate crystal packing. researchgate.netwiley.com This is particularly useful for characterizing different crystalline forms or co-crystals of this compound derivatives, which may exhibit distinct physical properties. emory.edu
High-Resolution Mass Spectrometry for Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of a compound's elemental formula. researchgate.net This is a critical first step in identifying novel derivatives of this compound. nih.gov
Beyond formula determination, HRMS coupled with tandem MS (MS/MS) is a powerful tool for mechanistic studies. nih.gov For instance, in reactions involving the synthesis or further functionalization of this compound, intermediates can be trapped and analyzed. By inducing fragmentation of a parent ion and analyzing the resulting daughter ions, researchers can deduce the structure of transient species and map out reaction pathways. researchgate.net This is particularly useful for understanding the regioselectivity of iodination reactions and for characterizing the products of cross-coupling reactions where the iodine atom is displaced. acs.org
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By obtaining a single crystal of a this compound derivative, researchers can precisely measure bond lengths, bond angles, and torsional angles. nih.govresearchgate.net
This technique is invaluable for:
Absolute Structure Confirmation: It provides incontrovertible proof of the molecular structure, including the regiochemistry of substitution.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: It allows for the detailed analysis of crystal packing, identifying key non-covalent interactions such as hydrogen bonding (e.g., involving the indole N-H) and halogen bonding (involving the iodine atom), which influence the material's physical properties. nih.gov
Furthermore, X-ray crystallography is the primary tool for analyzing co-crystals, where this compound might be crystallized with another molecule to modify its physicochemical properties, such as solubility or stability.
Chromatographic Methods for Purification and Reaction Monitoring
Chromatography is essential for both the purification of this compound and its derivatives and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is the most widely used technique in this context. researchgate.net
A typical reversed-phase HPLC method allows for the separation of the target compound from starting materials, reagents, and byproducts based on polarity. By developing a robust HPLC method, chemists can:
Purify Products: Isolate the desired compound with high purity, which is crucial for subsequent biological testing or synthetic steps.
Monitor Reactions: Track the consumption of reactants and the formation of products over time. This is achieved by taking small aliquots from the reaction mixture at various intervals and analyzing them by HPLC. The resulting data, showing the change in peak area over time, is used to determine reaction kinetics and identify the optimal time to quench the reaction. nih.gov
Table: Example HPLC Method for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm and 280 nm |
| Column Temperature | 30 °C |
Advanced Techniques for Reaction Progress Monitoring and Optimization (e.g., In-situ IR, Raman)
Modern process chemistry relies on in-situ analytical techniques that monitor reactions in real-time without the need for sampling. These Process Analytical Technologies (PAT) provide a continuous stream of data, enabling precise control and optimization.
In-situ Infrared (IR) Spectroscopy: Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, techniques like ReactIR can track the concentration of key species in real-time. mt.comyoutube.com The synthesis or modification of this compound can be monitored by observing changes in characteristic vibrational bands, such as the N-H stretch of the indole ring, carbonyl stretches of reactants or products, or the disappearance of a reactant's unique peak. This data allows for the precise determination of reaction endpoints and the identification of any unexpected intermediates. cam.ac.uk
Raman Spectroscopy: Raman spectroscopy is another powerful vibrational technique that can be used for in-situ monitoring. nih.gov It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can be problematic. Raman is highly sensitive to changes in non-polar bonds and symmetric vibrations, providing complementary information to IR. rsc.org For reactions involving the aromatic indole core, Raman spectroscopy can effectively monitor changes to the ring system and the formation or cleavage of bonds like C-I, aiding in kinetic analysis and process optimization. nih.gov
Applications of 3 Iodo 5 Methoxy 1h Indole in Chemical Synthesis and Materials Science Non Therapeutic
Use as a Versatile Synthetic Intermediate
The C-I bond at the 3-position of the indole (B1671886) ring in 3-iodo-5-methoxy-1H-indole provides a reactive handle for the introduction of a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This versatility allows for the construction of intricate molecular architectures, making it a key intermediate in organic synthesis.
A notable example of its utility is demonstrated in the synthesis of polysubstituted indole-2-carbonitriles. The derivative, 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile, has been shown to undergo a variety of palladium-catalyzed cross-coupling reactions with high efficiency. These include:
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds with aryl or vinyl groups.
Stille Coupling: Coupling with organostannanes.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These reactions proceed in good yields and provide access to a diverse library of substituted indole derivatives, highlighting the role of the this compound scaffold as a versatile platform for molecular elaboration.
Table 1: Cross-Coupling Reactions of a this compound Derivative
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Moiety at C3 |
| Sonogashira | Terminal Alkyne | Pd(OAc)₂, PPh₃, CuI | Alkynyl |
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl/Vinyl |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl/Alkyl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Vinyl |
Precursor for Complex Heterocyclic Systems
The reactivity of this compound and its derivatives extends to the synthesis of more complex, fused heterocyclic systems. These larger ring systems are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents.
One important class of fused heterocycles that can be accessed from indole precursors are carbazoles . nih.govbeilstein-journals.orgbeilstein-archives.org Various synthetic strategies have been developed to construct the carbazole (B46965) framework from indoles, often involving cyclization reactions. nih.govbeilstein-journals.orgbeilstein-archives.org While direct examples starting from this compound are not extensively detailed in the reviewed literature, the general principles of indole chemistry suggest its suitability as a precursor for such transformations. For instance, intramolecular cyclization of appropriately substituted indole derivatives is a common strategy for forming fused ring systems. nih.govorganic-chemistry.org The presence of the iodo group at the C3-position can facilitate these cyclization reactions, either through direct participation in the bond-forming step or by serving as a precursor to a more reactive functional group.
The synthesis of indolo[3,2-a]carbazoles , a class of compounds with potential biological activity, has been achieved through methods such as palladium-catalyzed twofold oxidative cyclization. beilstein-journals.org These strategies often rely on the construction of a diarylamine precursor, which can be envisioned to be accessible from this compound through N-arylation reactions.
Role in the Development of Chemical Probes for Biological Systems
While the direct application of this compound in commercially available chemical probes is not widely documented, its structural motifs are relevant to the design of fluorescent probes for biological imaging. The indole scaffold itself is a well-known fluorophore, and its derivatives are frequently employed in the development of sensors for various analytes, including metal ions. rsc.orgscispace.com
The development of selective fluorescent probes for metal ions is an active area of research, with applications in understanding the roles of these ions in biological processes. rsc.orgscispace.com The synthesis of such probes often involves the functionalization of a fluorescent core with a chelating unit that can selectively bind to the target metal ion. The reactivity of the C-I bond in this compound makes it a suitable candidate for the introduction of such chelating moieties, potentially leading to the development of novel fluorescent sensors.
Potential in Functional Materials Research
The indole nucleus is a key component in a variety of functional organic materials due to its electron-rich nature and ability to participate in π-π stacking interactions. These properties are crucial for applications in areas such as organic electronics and dye chemistry. Although specific research focusing on this compound in these areas is emerging, the broader class of indole derivatives shows significant promise.
Organic Semiconductors: Indole-containing compounds, including fused systems like carbazoles, are widely investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The electronic properties of the indole ring can be tuned by the introduction of various substituents, and the methoxy (B1213986) group at the C5-position of the target compound would be expected to influence its HOMO and LUMO energy levels, which are critical parameters for charge transport and emission properties. The iodo group at the C3-position could serve as a synthetic handle to incorporate this indole unit into larger conjugated systems or polymers for use in organic electronics.
Dyes: The extended π-system of the indole ring makes it a suitable chromophore for the development of organic dyes. While not directly utilizing this compound, there are examples of indole-based hemicyanine dyes that exhibit interesting photophysical properties. The synthesis of such dyes often involves the condensation of an indole derivative with an aldehyde. The functional groups present in this compound could be modified to participate in such condensation reactions, potentially leading to the creation of novel dyes with tailored absorption and emission characteristics.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While classical methods for indole (B1671886) synthesis are well-established, the development of novel, efficient, and environmentally benign routes to 3-iodo-5-methoxy-1H-indole is a crucial area for future research. Current synthetic strategies often rely on harsh reagents and generate significant waste. rsc.org Future efforts should focus on atom-economical and sustainable methodologies.
One promising avenue is the application of photoredox catalysis . This approach utilizes visible light to initiate radical-mediated transformations under mild conditions, potentially offering a greener alternative to traditional methods. acs.orgnih.gov The development of a photoredox-catalyzed route for the direct C-H iodination of 5-methoxy-1H-indole at the C3 position would be a significant advancement. Furthermore, exploring multicomponent reactions (MCRs) could provide a highly efficient, one-pot synthesis of this compound and its derivatives from simple and readily available starting materials. acs.orgnih.gov MCRs are known for their high atom economy and operational simplicity, aligning with the principles of green chemistry. rsc.orgrsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. nih.govacs.org | Development of a direct C3-iodination protocol for 5-methoxy-1H-indole. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. acs.orgnih.gov | Design of a convergent one-pot synthesis of the target molecule. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Adaptation of existing or novel synthetic routes to continuous flow processes. |
Exploration of Under-researched Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay between the electron-rich indole core, the activating methoxy (B1213986) group, and the versatile carbon-iodine bond. While the C-I bond is a well-known handle for cross-coupling reactions, its full reactive potential in this specific scaffold remains to be explored.
A significant area for future investigation is the C-H functionalization of the indole ring, particularly at the less reactive C4, C6, and C7 positions. chim.itnih.gov The development of directing group strategies or catalyst systems that can selectively activate these C-H bonds in the presence of the C-I bond would open up new avenues for creating complex molecular architectures. rsc.org Another under-explored area is the potential for umpolung reactivity , where the typical electronic character of the indole ring is inverted. nih.gov Electrochemical methods could be employed to achieve oxidative C-H functionalization, allowing the indole to react as an electrophile. nih.govresearchgate.net
Advanced Mechanistic Investigations of Biological Interactions
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. chula.ac.thrsc.org While the biological activities of this compound itself are not well-documented, its structural motifs suggest potential interactions with a variety of biological targets. Future research should focus on elucidating the specific molecular mechanisms underlying any observed biological effects.
Advanced techniques such as chemical proteomics and activity-based protein profiling (ABPP) could be employed to identify the protein targets of this compound and its derivatives within a cellular context. Understanding the precise binding modes and the downstream consequences of these interactions is crucial for rational drug design. Furthermore, detailed structure-activity relationship (SAR) studies will be essential to understand how modifications to the indole scaffold affect biological activity and selectivity. rsc.org
Design and Synthesis of New Derivatives with Tuned Selectivity
Building upon a deeper understanding of its reactivity and biological interactions, the design and synthesis of novel derivatives of this compound with tailored properties is a logical next step. The iodo substituent serves as a versatile anchor point for introducing a wide range of functional groups via cross-coupling reactions, enabling the creation of libraries of analogues for biological screening. nih.gov
A key objective will be to design derivatives with high selectivity for specific biological targets, such as protein kinases or G-protein coupled receptors, which are common targets for indole-based drugs. mdpi.comfrontiersin.orgnih.gov For instance, the indole scaffold has been successfully utilized in the development of selective inhibitors for targets like Bcl-2 and EZH2. mdpi.comresearchgate.net By strategically modifying the substituents on the indole ring and at the C3 position, it should be possible to fine-tune the electronic and steric properties of the molecule to achieve desired selectivity profiles.
| Derivative Class | Potential Therapeutic Area | Design Strategy |
| Kinase Inhibitors | Oncology, Inflammation | Introduction of pharmacophores known to interact with the ATP-binding site of specific kinases. mdpi.comnih.gov |
| GPCR Ligands | Neuroscience, Metabolic Disorders | Mimicking the structure of endogenous ligands or known modulators. |
| Antimicrobial Agents | Infectious Diseases | Incorporation of moieties known to disrupt bacterial cell walls or inhibit essential enzymes. chula.ac.th |
Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental studies will be paramount to accelerating the discovery and development process for new derivatives of this compound. indexcopernicus.com In silico techniques can provide valuable insights into the properties and potential activities of novel compounds, guiding synthetic efforts and reducing the need for extensive empirical screening.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of indole derivatives with their biological activities. nih.govresearchgate.netnih.govPharmacophore modeling can be used to identify the key chemical features required for binding to a specific biological target, facilitating the design of new molecules with enhanced potency and selectivity. proceedings.sciencemdpi.comnih.govmdpi.com Furthermore, molecular docking simulations can predict the binding modes of new derivatives within the active site of a target protein, providing a rational basis for structural modifications. mdpi.com The synergistic use of these computational tools with experimental validation will undoubtedly lead to a more efficient and successful exploration of the chemical and biological space surrounding this compound. indexcopernicus.comeurjchem.com
Q & A
Q. Q: What are the most reliable synthetic routes for 3-iodo-5-methoxy-1H-indole, and how can reaction conditions be optimized?
A: The synthesis typically involves electrophilic iodination of 5-methoxy-1H-indole. Key steps include:
- Iodination : Use iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40°C, achieving yields up to 98% under optimized conditions (10 mol% I₂, 5 hours) .
- Precursor Preparation : Start with 5-methoxyindole (CAS 1006-94-6), commercially available and synthesized via Vilsmeier-Haack formylation followed by reduction .
- Purification : Column chromatography (silica gel, cyclohexane/EtOAc) ensures high purity (>95%) .
Structural Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure of this compound?
A:
- X-ray Crystallography : Resolve bond lengths (e.g., C–I bond: ~2.09 Å) and dihedral angles using SHELX programs (e.g., SHELXL97 for refinement) .
- NMR Spectroscopy : Key signals include:
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 288.9712 (C₉H₇INO) .
Advanced Data Contradictions
Q. Q: How should researchers resolve discrepancies in reported spectral data or crystallographic parameters?
A:
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and XRD data with computational models (e.g., DFT calculations). For example, conflicting C–O bond lengths (~1.373 Å in some studies vs. 1.41 Å in others) may arise from torsional strain or crystal packing .
- Error Analysis : Use R-factor convergence (<0.05) and check for twinning in XRD data via PLATON .
Reactivity and Functionalization
Q. Q: What strategies enable selective functionalization of the indole ring without disrupting the iodo or methoxy groups?
A:
- Protection/Deprotection : Shield the methoxy group with TBSCl before performing Suzuki-Miyaura couplings at the 3-position .
- Metal Catalysis : Use Pd(OAc)₂ for cross-couplings, ensuring low temperatures (0–5°C) to prevent deiodination .
- Electrophilic Substitution : Optimize Friedel-Crafts alkylation with BF₃·Et₂O to direct substituents to the 6-position .
Biological Activity Screening
Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives?
A:
- In Vitro Assays :
- SAR Studies : Modify the 3-iodo group to bromo or methyl and correlate activity with LogP (measured via HPLC) .
Handling and Stability
Q. Q: What are the stability concerns for this compound, and how should it be stored?
A:
- Light Sensitivity : Degrades under UV; store in amber vials at –20°C .
- Moisture Avoidance : Use desiccants (silica gel) and anhydrous solvents during synthesis .
- Safety : Classified as irritant (GHS07); use PPE (gloves, goggles) and work in fume hoods .
Computational Modeling
Q. Q: How can molecular docking predict the interaction of this compound with biological targets?
A:
- Software : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1DXS for kinase targets) .
- Parameters : Set van der Waals radii for iodine (1.98 Å) and optimize H-bonding with methoxy oxygen .
- Validation : Compare docking scores (ΔG < –8 kcal/mol) with experimental IC₅₀ data .
Scale-Up Challenges
Q. Q: What industrial-scale adaptations address low yields in iodination reactions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
